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Compound of Interest

5-lodo-7H-pyrrolo[2,3-D]pyrimidin-
Compound Name:
4-amine

Cat. No.: B2980155

An In-Depth Technical Guide to 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Cornerstone
Intermediate in Kinase Inhibitor Discovery

Introduction: The Strategic Value of the 7-
Deazapurine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently
emerge as privileged structures due to their inherent ability to interact with key biological
targets. The 7-deazapurine scaffold, known systematically as pyrrolo[2,3-d]pyrimidine, is a
premier example of such a framework.[1][2] By replacing the nitrogen atom at position 7 of a
native purine with a carbon atom, this scaffold retains the essential hydrogen bonding
characteristics required for interacting with numerous enzyme active sites while offering unique
advantages.[3] This structural modification enhances the electron density of the five-membered
ring and provides a new vector for chemical modification, allowing for the fine-tuning of
physiochemical properties and the exploration of novel structure-activity relationships (SAR).

Within this important class of compounds, 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands
out as a particularly strategic and versatile building block. Its true value lies in the iodine atom
at the C5 position. This halogen serves not merely as a substituent but as a highly functional
"chemical handle,” enabling a vast array of palladium-catalyzed cross-coupling reactions. This
capability allows for the direct and efficient introduction of diverse aryl, heteroaryl, and alkyl
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groups, making it an indispensable intermediate in the synthesis of targeted therapies, most
notably ATP-competitive kinase inhibitors.[4][5]

This guide provides a comprehensive technical overview of 5-lodo-7H-pyrrolo[2,3-
d]pyrimidin-4-amine, designed for researchers, chemists, and drug development
professionals. We will delve into its core molecular profile, detail a robust synthetic protocol,
and explore its pivotal role in the construction of complex, biologically active molecules.

Section 1: Core Molecular Profile

A thorough understanding of a starting material's fundamental properties is critical for its
effective use in complex synthetic campaigns. This section outlines the essential structural and
physicochemical data for 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Structure and Nomenclature

The compound consists of a fused pyrimidine and pyrrole ring system, forming the 7-
deazapurine core. It features an amine group at the C4 position and an iodine atom at the C5
position.

IUPAC Name: 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine[6]

CAS Number: 163622-50-2[4][6][7]

Molecular Formula: CeHsIN4[6]

Synonyms: 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, 4-Amino-5-iodo-7H-pyrrolo[2,3-
d]pyrimidine[7]

Caption: Chemical structure of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Physicochemical Properties

The following table summarizes key quantitative data for the compound. Sourcing high-purity
material (>95%) is essential for achieving predictable outcomes in subsequent reactions,
particularly in sensitive palladium-catalyzed couplings where catalyst poisoning can be a
concern.
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Property Value Source

Molecular Weight 260.04 g/mol [6]
White to Brown crystalline

Appearance [4107]
powder

Purity (Typical) >95.0% (HPLC) [4]

Soluble in polar aprotic
solvents (e.g., DMF, DMSO);

Solubility moderate solubility in

Inferred from reaction

) conditions[8]
chlorinated solvents (e.qg.,

DCM).

Spectral Data Analysis

Confirmation of the structure and purity of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is
typically achieved through standard spectroscopic methods.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The proton at C2 of
the pyrimidine ring should appear as a sharp singlet in the downfield aromatic region (~8.0-
8.2 ppm). The proton at C6 on the pyrrole ring will also be a singlet, typically found further
upfield (~7.0-7.5 ppm). The pyrrole N-H proton will present as a broad singlet at a high
chemical shift (>11.0 ppm), and the C4-amine protons will appear as a broad singlet (~6.5-
7.0 ppm).

e 13C NMR: The carbon spectrum provides confirmation of the core structure. Based on data
from closely related analogs, the C-1 bond at C5 results in a significant upfield shift for that
carbon, expected to be in the 50-55 ppm range.[9] Other key signals include the quaternary
carbons C4a and C7a (~103 ppm and ~151 ppm, respectively), the amine-bearing C4 (~157
ppm), and the pyrimidine carbons C2 and C6 (~152 ppm and ~127 ppm, respectively).[9]

o Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode
will show a prominent peak for the protonated molecule [M+H]* at m/z 261.0.

Section 2: Synthesis and Safe Handling
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The reliable and scalable synthesis of this key intermediate is paramount for its application in
drug discovery programs. The most common and efficient method involves the direct
electrophilic iodination of the 7-deazapurine core.

Principle of Synthesis: Electrophilic lodination

The synthesis leverages the inherent nucleophilicity of the pyrrolo[2,3-d]pyrimidine scaffold.
The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C5
position is the most activated site for this reaction. N-lodosuccinimide (NIS) serves as a mild
and effective source of an electrophilic iodine species (I*), enabling clean and high-yielding
iodination without requiring harsh conditions.
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Synthetic Workflow
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Caption: General workflow for the synthesis of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating
system with clear checkpoints.[8]

* Reagents and Setup:
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o 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

o N-lodosuccinimide (NIS) (1.2 eq)

o Chloroform (CHCIs), anhydrous

o Methanol (MeOH) and Dichloromethane (DCM) for chromatography

o Round-bottom flask equipped with a reflux condenser and magnetic stirrer

o Inert atmosphere (Argon or Nitrogen) is recommended

e Reaction Procedure:

o To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 539 mg, 4.02 mmol) in
chloroform (20 mL) in a round-bottom flask, add N-iodosuccinimide (1.08 g, 4.82 mmol) in
one portion.

o Causality:Using a slight excess (1.2 eq) of NIS ensures complete consumption of the
starting material. Chloroform is a suitable solvent that allows for heating to reflux to drive
the reaction to completion.

o Heat the resulting mixture to reflux (approx. 61°C) and maintain for 2 hours.

e In-Process Control (IPC):

o Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase
of 10% MeOH in DCM. The product spot will be less polar than the starting material. The
reaction is complete when the starting material spot is no longer visible.

o Trustworthiness:TLC is a rapid and effective method to ensure the reaction has gone to
completion, preventing unnecessary heating that could lead to side products and ensuring
a defined endpoint before proceeding to workup.

o Workup and Purification:

o Once the reaction is complete, allow the mixture to cool to room temperature.
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o Remove the solvent in vacuo using a rotary evaporator to yield a solid residue.

o Purify the crude residue by silica gel column chromatography. Elute with a gradient of 0%
to 10% Methanol in Dichloromethane.

o Causality:Chromatography is essential to remove the succinimide byproduct and any
unreacted NIS, yielding the final product with high purity required for subsequent sensitive
coupling reactions.

o Combine the product-containing fractions (identified by TLC) and remove the solvent in
vacuo to yield 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a yellow solid (typical yield:
~90%).

e Characterization:

o Confirm the identity and purity of the final product using *H NMR, 3C NMR, and Mass
Spectrometry as described in Section 1.

Safety and Handling

5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine should be handled with appropriate care in a
laboratory setting.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

o Recommended PPE: Always wear a lab coat, nitrile gloves, and safety glasses. Handle the
solid material in a chemical fume hood to avoid inhalation of dust.

Section 3: Pivotal Role in Medicinal Chemistry

The utility of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine extends far beyond its core
structure. The iodine atom is the key to its versatility, enabling its use as a foundational building
block for constructing highly complex and potent kinase inhibitors.

The lodine Atom: A Handle for Cross-Coupling
Chemistry
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The carbon-iodine bond at the C5 position is an ideal substrate for a wide range of palladium-
catalyzed cross-coupling reactions. This allows for the precise and modular installation of
various substituents, which is a cornerstone of modern SAR studies.

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or
heteroaryl groups.[10][11]

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker
in many inhibitor designs.[5]

o Heck Coupling: Reaction with alkenes to form substituted alkenes.
e Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.

This reactivity profile allows chemists to rapidly generate libraries of analogs, systematically
probing the steric and electronic requirements of a target enzyme's active site.
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Application in Kinase Inhibitor Synthesis
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Caption: Versatility of the core scaffold in synthesizing diverse kinase inhibitors.

Case Study: Synthesis of a Tofacitinib Precursor Analog

The pyrrolo[2,3-d]pyrimidine core is central to the structure of Tofacitinib, a potent Janus kinase
(JAK) inhibitor used to treat autoimmune diseases.[12][13] While the commercial synthesis of
Tofacitinib itself often starts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the principles of building
complexity on this scaffold are well-illustrated by considering a representative Suzuki coupling
reaction starting from the iodo-analog.

Protocol: Representative Suzuki Coupling
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» Reagents and Setup:

o

[¢]

o

[e]

o

[¢]

5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

Palladium catalyst (e.g., Pd(dppf)Clz, 3-5 mol%)[10]

Base (e.g., K2COs3, 2.0 eq)

Solvent (e.g., 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture)[10]

Schlenk flask or microwave vial, inert atmosphere.

e Reaction Procedure:

To a degassed solution of DME and water, add the 5-iodo starting material, the arylboronic
acid, K2COs, and the palladium catalyst.

Causality:Degassing the solvent is critical to remove oxygen, which can deactivate the
palladium catalyst and lead to side reactions like protodeboronation of the boronic acid.
The base is required to activate the boronic acid for the transmetalation step in the
catalytic cycle.

Heat the mixture under an inert atmosphere (e.g., 80°C) for 2-4 hours or until TLC/LC-MS
analysis shows complete consumption of the starting material.

Trustworthiness:The use of a well-defined, air-stable palladium pre-catalyst like
Pd(dppf)Clz ensures reproducibility and high yields, forming a self-validating system for
aryl-aryl bond formation.

o Workup and Purification:

o

o

Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography to yield the 5-aryl-7H-pyrrolo[2,3-
d]pyrimidin-4-amine analog.
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Conclusion

5-lodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is more than just a chemical intermediate; it is an
enabling tool for innovation in drug discovery. Its 7-deazapurine core provides a biologically
relevant scaffold that effectively mimics the purine hinge-binding motif of ATP, while its
strategically placed iodine atom unlocks a vast chemical space through robust and versatile
cross-coupling chemistry. For scientists and researchers dedicated to the development of
targeted therapies, particularly kinase inhibitors, a mastery of the properties and reactivity of
this compound is essential. It represents a foundational piece in the complex puzzle of
designing next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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